6-Iodo-2-(methylthio)benzo[d]thiazole
Overview
Description
6-Iodo-2-(methylthio)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole core substituted with an iodine atom at the 6-position and a methylthio group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2-(methylthio)benzo[d]thiazole typically involves multi-step reactions. One common method includes the reaction of 2-aminothiophenol with methyl iodide to form 2-(methylthio)benzo[d]thiazole, followed by iodination at the 6-position using iodine or an iodine-containing reagent . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as copper(I) iodide, with temperatures ranging from room temperature to 80°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-2-(methylthio)benzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and reduced back to the thioether.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium sulfide or other nucleophiles can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazoles, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
6-Iodo-2-(methylthio)benzo[d]thiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism by which 6-Iodo-2-(methylthio)benzo[d]thiazole exerts its effects is largely dependent on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes, such as monoamine oxidase, by binding to the active site and preventing substrate access . The molecular targets and pathways involved can vary, but often include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzo[d]thiazole: Lacks the iodine substitution, making it less reactive in certain substitution reactions.
6-Bromo-2-(methylthio)benzo[d]thiazole: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and applications.
2-(Methylthio)benzo[d]thiazole: Lacks the halogen substitution, making it less versatile in coupling reactions.
Uniqueness
6-Iodo-2-(methylthio)benzo[d]thiazole is unique due to the presence of both the iodine atom and the methylthio group, which confer distinct reactivity and potential for diverse applications. The iodine atom, in particular, enhances its utility in various coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
6-iodo-2-methylsulfanyl-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INS2/c1-11-8-10-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVCQPDDDUOBRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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